Gemfibrozil-d6
Gemfibrozil-d6
Gemfibrozil-d6 is intended for use as an internal standard for the quantification of gemfibrozil by GC- or LC-MS. Gemfibrozil is a peroxisome proliferator-activated receptor α (PPARα) and PPARγ agonist (EC50s = 193.3 and 147.8 µM, respectively, in transactivation assays). In vivo, gemfibrozil (50 mg/kg, p.o.) reduces serum total cholesterol, triglyceride, and LDL levels in a rat model of high-cholesterol diet-induced hyperlipidemia. Gemfibrozil (100 mg/kg per day) reduces atherosclerotic plaque area, superoxide production, and expression of the genes encoding the NF-κB subunit p65 and chemokine (C-C) motif ligand 2 (CCL2) in ApoE-/- mice. Formulations containing gemfibrozil have been used in the treatment of high cholesterol.
Brand Name:
Vulcanchem
CAS No.:
1184986-45-5
VCID:
VC0017898
InChI:
InChI=1S/C15H22O3/c1-11-6-7-12(2)13(10-11)18-9-5-8-15(3,4)14(16)17/h6-7,10H,5,8-9H2,1-4H3,(H,16,17)/i3D3,4D3
SMILES:
CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)O
Molecular Formula:
C15H22O3
Molecular Weight:
256.37 g/mol
Gemfibrozil-d6
CAS No.: 1184986-45-5
Cat. No.: VC0017898
Molecular Formula: C15H22O3
Molecular Weight: 256.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Gemfibrozil-d6 is intended for use as an internal standard for the quantification of gemfibrozil by GC- or LC-MS. Gemfibrozil is a peroxisome proliferator-activated receptor α (PPARα) and PPARγ agonist (EC50s = 193.3 and 147.8 µM, respectively, in transactivation assays). In vivo, gemfibrozil (50 mg/kg, p.o.) reduces serum total cholesterol, triglyceride, and LDL levels in a rat model of high-cholesterol diet-induced hyperlipidemia. Gemfibrozil (100 mg/kg per day) reduces atherosclerotic plaque area, superoxide production, and expression of the genes encoding the NF-κB subunit p65 and chemokine (C-C) motif ligand 2 (CCL2) in ApoE-/- mice. Formulations containing gemfibrozil have been used in the treatment of high cholesterol. |
|---|---|
| CAS No. | 1184986-45-5 |
| Molecular Formula | C15H22O3 |
| Molecular Weight | 256.37 g/mol |
| IUPAC Name | 5-(2,5-dimethylphenoxy)-2,2-bis(trideuteriomethyl)pentanoic acid |
| Standard InChI | InChI=1S/C15H22O3/c1-11-6-7-12(2)13(10-11)18-9-5-8-15(3,4)14(16)17/h6-7,10H,5,8-9H2,1-4H3,(H,16,17)/i3D3,4D3 |
| Standard InChI Key | HEMJJKBWTPKOJG-LIJFRPJRSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C(CCCOC1=C(C=CC(=C1)C)C)(C(=O)O)C([2H])([2H])[2H] |
| SMILES | CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)O |
| Canonical SMILES | CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)O |
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